molecular formula C28H56O4S2Sn B14478541 Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] CAS No. 67874-42-4

Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]

Cat. No.: B14478541
CAS No.: 67874-42-4
M. Wt: 639.6 g/mol
InChI Key: NDXCWZHJPJGIML-UHFFFAOYSA-L
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Description

Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(octanoyloxy)ethylmercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different organotin species.

    Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a wide range of organotin compounds with different functional groups.

Scientific Research Applications

Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an active ingredient in certain medications.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. Its effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing their reactivity and function.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin bis(2-ethylhexanoate)
  • Dibutyltin dilaurate
  • Dibutyltin maleate
  • Dibutyltin diacetate

Uniqueness

Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which confer distinct chemical properties and reactivity compared to other dibutyltin compounds

Properties

CAS No.

67874-42-4

Molecular Formula

C28H56O4S2Sn

Molecular Weight

639.6 g/mol

IUPAC Name

2-[dibutyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

NDXCWZHJPJGIML-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCC

Origin of Product

United States

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